1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid
Overview
Description
“1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid” is a chemical compound with the formula C12H12FNO3 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of azetidines, including derivatives like “1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid”, has been a subject of research in recent years . Key developments include new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Molecular Structure Analysis
The molecular weight of “1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid” is 237.23 . The SMILES string representation of its structure isCC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)F
. Chemical Reactions Analysis
Azetidines are known for their unique reactivity driven by considerable ring strain . They are more stable than related aziridines, which allows for unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Antibacterial Agents
1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid has been explored for its application in antibacterial agents. A study by Frigola et al. (1995) focused on synthesizing a series of chiral 7-azetidinylquinolones and naphthyridines to enhance antibacterial activity. This research indicated the critical role of stereochemistry in azetidine moieties for potent antibacterial properties.
S1P1 Agonists in Immunomodulation
Lanman et al. (2011) discovered 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (14), a potent S1P1 agonist with minimal activity at S1P3. This compound showed significant immunomodulatory effects, reducing blood lymphocyte counts and modulating immune responses in an animal model.
Synthesis of Fluorinated Beta-Amino Acids
Research by Van Hende et al. (2009) investigated synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid. This compound has high potential as a building block in medicinal chemistry, underlining the significance of 1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid in the synthesis of novel fluorinated heterocyclic amino acids.
Ion Transport Studies in Plants
Pitman et al. (1977) utilized azetidine-2-carboxylic acid as a proline analog to study the relationship between protein synthesis and ion transport in plants. This research provides insights into the utility of azetidine derivatives in understanding plant physiology and ion transport mechanisms. (Pitman et al., 1977)
Future Directions
properties
IUPAC Name |
1-(3-fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-7-2-3-8(4-10(7)13)11(15)14-5-9(6-14)12(16)17/h2-4,9H,5-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPDLQRMZFSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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